![molecular formula C20H23N5O B2404097 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide CAS No. 1902922-36-4](/img/structure/B2404097.png)
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide
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Overview
Description
“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide” is a chemical compound with the molecular formula C14H21F3N4O2S . It has a molecular weight of 366.40 g/mol . The compound has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor .
Molecular Structure Analysis
The compound has a complex structure that includes a cyclopropyl group, a pyrazol group, a piperidin group, and an indole group . The exact 3D conformer and 2D structure can be found in the PubChem database .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA of 2.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 366.13373159 g/mol . The topological polar surface area is 86.5 Ų .
Scientific Research Applications
PAK4 Inhibitors
Compounds with similar structures have been found to be potent inhibitors of p21-activated kinase 4 (PAK4), a protein kinase involved in various cellular functions . These inhibitors have shown significant inhibitory activity against PAK4 and have demonstrated potent antiproliferative activity against the A549 cell line .
Anticancer Activity
The indole nucleus, a component of this compound, is found in many synthetic drug molecules and has been associated with anticancer activity . Indole derivatives have been found to inhibit cell cycle distribution, migration, and invasion of cancer cell lines .
Antiviral Activity
Indole derivatives have been reported to have antiviral activity. For example, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have also been associated with anti-inflammatory activity . This suggests that the compound may have potential applications in the treatment of inflammatory conditions.
Antimalarial Activity
Some indole derivatives have shown antimalarial activity . This suggests that the compound could potentially be used in the development of new antimalarial drugs.
Photoluminescent Materials
Compounds with similar structures, such as 1,3,5-Triarylpyrazoline, have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance, and can be used as photoluminescent and photoluminescent materials .
Mechanism of Action
properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(16-12-21-17-4-2-1-3-15(16)17)22-14-7-9-25(10-8-14)19-11-18(23-24-19)13-5-6-13/h1-4,11-14,21H,5-10H2,(H,22,26)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPGXZWLCLJLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide |
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